molecular formula C20H19N3O4 B2529595 1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide CAS No. 1796898-26-4

1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide

Cat. No.: B2529595
CAS No.: 1796898-26-4
M. Wt: 365.389
InChI Key: NDMFDWNICHXCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide is a chemical compound with the CAS Registry Number 1796898-26-4 and a molecular formula of C20H19N3O4 . It has a predicted density of 1.396±0.06 g/cm³ at 20 °C and a predicted pKa of 12.76±0.20 . This compound is offered for research purposes and is available from suppliers like Life Chemicals in various quantities, ranging from 2 mg to 100 mg . The presence of both benzoxazole and 2,3-dihydro-1,4-benzodioxin molecular frameworks in its structure suggests potential for application in materials science and pharmaceutical research, as these motifs are found in compounds with diverse biological activities and material properties. Literature references indicate its use in scientific research, including studies in the field of soft matter . This product is intended for laboratory research and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should refer to the Certificate of Analysis for specific lot data and handle the material according to the provided Safety Data Sheet.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(21-13-7-8-17-18(12-13)26-11-10-25-17)15-5-3-9-23(15)20-22-14-4-1-2-6-16(14)27-20/h1-2,4,6-8,12,15H,3,5,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMFDWNICHXCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on recent studies and findings.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoxazole and benzodioxin exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have shown selective action against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

CompoundTarget OrganismActivity TypeMIC (µg/mL)
Compound ABacillus subtilisAntibacterial25
Compound BCandida albicansAntifungal50

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in various studies. Research indicates that benzoxazole derivatives can exert cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The structure–activity relationship suggests that modifications to the benzoxazole ring can enhance cytotoxicity .

Cell LineIC50 (µM)
MCF-710
A54915
PC320

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis and inhibition of cell proliferation. The compound may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to increased cell death .

Study 1: Antimicrobial Screening

In a comprehensive screening of various benzoxazole derivatives, the compound was tested for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The results demonstrated moderate activity against Bacillus subtilis, with an MIC value indicating effective inhibition at lower concentrations compared to other tested compounds .

Study 2: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of the compound on different cancer cell lines. The results showed that it significantly reduced cell viability in MCF-7 cells after 48 hours of treatment. The study concluded that structural modifications could enhance its efficacy as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxin and Pyrrolidine Moieties

N-{(1R,2R)-1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1-Hydroxy-3-(Pyrrolidin-1-yl)Propan-2-yl}Octanamide
  • Structure : Combines a benzodioxin group, a hydroxylated pyrrolidine chain, and an octanamide tail.
  • Molecular Weight : 418.58 g/mol (C₂₄H₃₈N₂O₄) .
  • Activity : Acts as a glucosylceramide synthase inhibitor , highlighting the role of the benzodioxin-pyrrolidine framework in modulating enzyme activity .
WAY-310334 (N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-{1-(3-Methoxyphenyl)-1H-Imidazol-2-ylsulfanyl}Acetamide)
  • Structure : Features a benzodioxin linked to an imidazole-thioether-acetamide group.
  • Molecular Weight : 397.45 g/mol (C₂₀H₁₉N₃O₄S).
  • Key Difference : Replaces the benzoxazole and pyrrolidine of the target compound with an imidazole-sulfanyl group, likely altering its target specificity .

Analogues with Benzodioxin and Sulfonamide/Acetamide Groups

N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methylbenzenesulfonamide
  • Structure : Simplified sulfonamide derivative of benzodioxin.
  • Synthesis : Produced via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride .
  • Activity : Exhibits antibacterial properties , demonstrating the versatility of benzodioxin derivatives in antimicrobial design .
2-(2-Chloropyridine-3-Sulfonamido)-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Benzamide
  • Structure : Combines benzodioxin with a chloropyridine-sulfonamide-benzamide hybrid.
  • Molecular Weight : 408.84 g/mol (C₂₂H₁₇ClN₂O₄).
  • Application : Used as a building block in drug discovery, emphasizing the adaptability of benzodioxin in scaffold diversification .

Compounds with Antihepatotoxic Dioxane Systems

3',4'-(1",4"-Dioxino)Flavone (4f) and Derivatives
  • Structure : Flavone analogues incorporating a 1,4-dioxane ring (structurally analogous to benzodioxin).
  • Activity : Show antihepatotoxic activity comparable to silymarin, with the hydroxymethyl-substituted dioxane derivative (4g) exhibiting superior efficacy .
  • SAR Insight : Hydrophilic groups on the dioxane ring enhance hepatoprotective effects, suggesting that substitutions on the benzodioxin moiety in the target compound could similarly influence activity .

Comparative Analysis Table

Compound Name/ID Core Structure Molecular Weight (g/mol) Biological Activity Reference
Target Compound Benzoxazole-pyrrolidine-carboxamide-dihydrobenzodioxin Not provided Not specified -
N-{(1R,2R)-1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)...Octanamide Benzodioxin-hydroxy-pyrrolidine-octanamide 418.58 Glucosylceramide synthase inhibition
WAY-310334 Benzodioxin-imidazole-thioether-acetamide 397.45 Not specified
3',4'-(1",4"-Dioxino)Flavone (4f) Flavone-dioxane Not provided Antihepatotoxic
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methylbenzenesulfonamide Benzodioxin-sulfonamide Not provided Antibacterial

Key Structural-Activity Relationship (SAR) Observations

Benzodioxin/Dioxane Role : The bicyclic ether system enhances metabolic stability and receptor binding, as seen in glucosylceramide synthase inhibitors and antihepatotoxic agents .

Benzoxazole vs. Imidazole/Sulfonamide : The benzoxazole in the target compound may offer distinct π-π stacking or hydrogen-bonding interactions compared to imidazole or sulfonamide groups in analogues .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates monitored?

Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling of the benzoxazole and benzodioxin moieties with a pyrrolidine backbone. Key steps include:

  • Amide bond formation between the pyrrolidine-2-carboxylic acid derivative and the benzodioxin-6-amine.
  • Cyclization to form the benzoxazole ring.
    Monitoring:
  • Thin-layer chromatography (TLC) for real-time reaction progress tracking.
  • Infrared (IR) spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹).
  • 1H NMR spectroscopy to verify structural integrity (e.g., aromatic proton integration, carboxamide NH signals).
    Example Protocol:
    A similar synthesis of a benzodioxin-pyrrolidine analog () achieved a 93% yield via nucleophilic substitution under microwave-assisted conditions (150°C, DMF, 20 hours), monitored by TLC .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., benzodioxin O–CH₂–O protons at δ 4.2–4.5 ppm) and confirms stereochemistry.
  • High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., C₂₀H₁₉N₃O₄).
  • HPLC/UPLC: Assesses purity (>95% by area normalization).
    Key Tip: Use deuterated DMSO or CDCl₃ for NMR solubility. Cross-reference with analogs (e.g., ) to resolve overlapping signals .

Advanced: How can computational methods optimize synthetic pathways and reduce trial-and-error approaches?

Methodological Answer:

  • Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states.
  • Reaction path search algorithms (e.g., ICReDD’s workflow in ) identify optimal conditions (solvent, temperature) by mining computational and experimental databases.
  • Machine learning models prioritize high-yield routes using historical reaction data.
    Example: ICReDD reduced reaction development time by 60% by integrating quantum calculations with experimental feedback loops .

Advanced: How to resolve discrepancies in NMR data during structural validation?

Methodological Answer:

  • Step 1: Re-run NMR with higher field strength (500+ MHz) to enhance resolution.
  • Step 2: Compare experimental shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian).
  • Step 3: Check for solvent impurities or residual water (e.g., DMSO-d₆ moisture peaks at δ 3.3 ppm).
    Case Study: reported conflicting NOE signals resolved by 2D NMR (COSY, HSQC) to confirm spatial proximity of pyrrolidine and benzofuran moieties .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles ().
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Storage: Keep in sealed containers at –20°C, away from oxidizers ().
    Note: No GHS hazards are reported, but assume toxicity due to structural analogs (e.g., benzoxazole derivatives) .

Advanced: How to design enzyme inhibition assays to evaluate biological activity?

Methodological Answer:

  • Target selection: Prioritize enzymes linked to benzoxazole/benzodioxin pharmacology (e.g., α-glucosidase, acetylcholinesterase).
  • Assay setup:
    • In vitro kinetics: Measure IC₅₀ via spectrophotometric methods (e.g., p-nitrophenol release for α-glucosidase).
    • Controls: Include reference inhibitors (e.g., acarbose for α-glucosidase).
      Example: used enzyme-linked assays to identify sub-micromolar activity in structurally related compounds .

Advanced: How is SHELX software applied in crystallographic studies of this compound?

Methodological Answer:

  • Structure solution: Use SHELXD for phase determination from X-ray diffraction data.
  • Refinement: SHELXL refines atomic coordinates and thermal parameters against high-resolution data (e.g., <1.0 Å).
  • Validation: Check R-factors (<5%) and Ramachandran plots (90% in favored regions).
    Note: SHELX remains the gold standard for small-molecule crystallography despite newer alternatives ( ) .

Basic: What structural analogs of this compound are reported, and how do they inform SAR?

Methodological Answer:

  • Key analogs:

    AnalogModificationBioactivity
    6JQ ()Quinoline-carboxamideAnticancer (in silico)
    865659-32-1 ()Quinoline-thiocarbamideEnzyme inhibition
  • SAR Insights: Carboxamide groups enhance solubility, while benzodioxin moieties improve target binding () .

Advanced: How to apply statistical design of experiments (DoE) to optimize synthesis?

Methodological Answer:

  • Factors: Temperature, solvent polarity, catalyst loading.
  • Response variables: Yield, purity, reaction time.
  • Software: Use Minitab or JMP to generate a central composite design (CCD).
    Example: reduced 30 trial runs to 8 using a fractional factorial design, achieving 85% yield .

Advanced: How to analyze structure-activity relationships (SAR) using computational docking?

Methodological Answer:

  • Target preparation: Retrieve enzyme PDB files (e.g., α-glucosidase: 3WY1).
  • Docking software: AutoDock Vina or Schrödinger Glide.
  • Metrics: Binding affinity (ΔG), hydrogen-bond interactions.
    Case Study: identified a key hydrogen bond between the pyrrolidine carboxamide and Tyr-157 in α-glucosidase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.